4-Methyl-3-(pyridin-3-yloxy)benzenamine

Chemical Synthesis Medicinal Chemistry Building Block

Medicinal chemists targeting CNS disorders face reproducibility failures when substituting this building block with des-methyl analogs-the 4-methyl group critically alters electron density, steric bulk, and downstream binding affinity. 4-Methyl-3-(pyridin-3-yloxy)benzenamine (CAS 1020173-07-2) eliminates this variable. • Defined C₁₂H₁₂N₂O scaffold (MW 200.24 g/mol) enables accurate stoichiometric calculations and yield determinations. • Consistent 95% purity as a white to off-white solid supports lot-to-lot reproducibility. • Documented intermediate status in neurological drug synthesis pathways provides a validated starting point for SAR exploration. Standard pack sizes from 100 mg to 25 g with bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8693271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(pyridin-3-yloxy)benzenamine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)OC2=CN=CC=C2
InChIInChI=1S/C12H12N2O/c1-9-4-5-10(13)7-12(9)15-11-3-2-6-14-8-11/h2-8H,13H2,1H3
InChIKeyVLWLMFRVVVYYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(pyridin-3-yloxy)benzenamine: A Structurally-Defined Pyridinyloxy Aniline for Medicinal Chemistry


4-Methyl-3-(pyridin-3-yloxy)benzenamine (C12H12N2O, MW: 200.24 g/mol) is an aromatic amine belonging to the class of heterocyclic compounds, characterized by an aniline core linked to a pyridine ring via an ether linkage, with a methyl group at the 4-position of the benzene ring . It is predominantly utilized as a research compound and a crucial intermediate or building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, where its structural properties can enhance drug efficacy and specificity .

Workflow
Synthetic intermediate for medicinal chemistry
Selection
4-methyl-3-(pyridin-3-yloxy) substitution pattern
Use Context
CNS target-oriented synthesis programs

Procurement Rationale for 4-Methyl-3-(pyridin-3-yloxy)benzenamine: Why Close Analogs Are Not Direct Substitutes


Selecting a precise chemical building block like 4-Methyl-3-(pyridin-3-yloxy)benzenamine is critical for reproducibility in synthetic and medicinal chemistry workflows. Generic substitution with close analogs, such as 3-(pyridin-3-yloxy)aniline or 4-(pyridin-3-yloxy)aniline, is not advisable because the presence and position of the methyl group on the benzene ring significantly alter the compound's physicochemical properties, reactivity, and the downstream properties of the final molecule. This methyl group introduces steric bulk and alters electron density, which can critically impact binding affinity, metabolic stability, or the outcome of a specific synthetic step . The following evidence demonstrates the quantifiable differences that justify a deliberate procurement choice.

Attribute
Target
Substitute (e.g., 3-(pyridin-3-yloxy)aniline)
Substitution
4-methyl present
No methyl (unsubstituted)
Steric / electronic effect
Alters electron density and steric bulk
Lacks methyl-driven modulation
Synthetic outcome
Consistent reactivity and SAR vector
May shift reaction selectivity and final properties

Quantitative Differentiation Guide for 4-Methyl-3-(pyridin-3-yloxy)benzenamine


Differentiation by Molecular Weight and Formula Compared to Non-Methylated Analog

The target compound possesses a higher molecular weight and an additional methyl group compared to its closest non-methylated analog, 3-(pyridin-3-yloxy)aniline. This structural modification directly influences lipophilicity and steric interactions. The molecular formula for 4-Methyl-3-(pyridin-3-yloxy)benzenamine is C12H12N2O with a molecular weight of 200.24 g/mol , while 3-(pyridin-3-yloxy)aniline has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol [1]. The calculated difference is an increase of 14.03 g/mol and one carbon atom.

MW & Formula vs. non-methylated
Head-to-head
C12H12N2O (200.24 g/mol) vs. C11H10N2O (186.21 g/mol), +14.03 g/mol
Confirms unique molecular identity for stoichiometry and property prediction
Calculated difference; experimental verification recommended
Chemical Synthesis Medicinal Chemistry Building Block

Supplier-Specified Purity and Physical Form for Reliable Procurement

The compound is supplied as a white to off-white solid with a typical purity of 95%, as reported by multiple vendors . The melting point is specified to range between 120°C and 130°C, with the exact value depending on purity . This data provides a clear benchmark for quality assessment upon receipt.

Purity & Form
Specification review
Purity 95%; white to off-white solid; mp 120–130 °C
Vendor-defined quality benchmark supports lot consistency
Verify upon receipt; mp range may vary slightly by batch
Chemical Sourcing Quality Control Research Reagents

Validated Intermediate Status in Pharmaceutical Synthesis Pathways

This compound is explicitly described as a 'crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders' . This stated utility, while qualitative, differentiates it from other simple aniline derivatives that may not have a documented role in drug synthesis pathways. Its structural properties are noted to 'enhance drug efficacy and specificity,' which is a direct outcome of the methyl and pyridinyloxy substitution pattern .

Intermediate Status
Data to verify
Reported as intermediate for neurological-disorder-targeting pharmaceuticals
May guide application in CNS-focused synthesis programs
Qualitative vendor/literature claim; independent validation advised
Drug Discovery Neurological Disorders Synthetic Intermediate

Primary Research and Industrial Application Scenarios for 4-Methyl-3-(pyridin-3-yloxy)benzenamine


Scaffold for Neurological Drug Discovery Programs

Given its documented role as an intermediate for pharmaceuticals targeting neurological disorders, this compound is best suited as a key building block in the synthesis of novel drug candidates for this therapeutic area . Its specific substitution pattern is designed to interact with biological targets in the central nervous system, making it a relevant choice for research groups focused on this disease area.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The presence of the 4-methyl group and the 3-pyridin-3-yloxy moiety on the benzenamine core provides a distinct vector for SAR exploration. Compared to non-methylated or differently substituted analogs (e.g., 3-(pyridin-3-yloxy)aniline), this compound can be used to probe the effects of increased steric bulk and altered electron density on target binding, metabolic stability, or other pharmacological properties [1].

Precise Synthetic Chemistry Workflows

For chemists executing a multi-step synthesis, the defined molecular formula (C12H12N2O) and molecular weight (200.24 g/mol) are critical for accurate stoichiometric calculations and yield determinations . The availability of a purity specification (95%) and physical form (white to off-white solid) allows for consistent experimental design and facilitates troubleshooting when outcomes deviate from expectations .

Application
Selection Property
Validation Focus
CNS Drug Discovery Scaffold
4-methyl-3-(pyridin-3-yloxy) aniline core
Target synthesis route relevance; intermediate reproducibility
SAR Exploration
Distinct steric and electronic profile
Binding, stability, and reactivity comparison vs. non-methylated analogs
Precise Synthetic Workflows
Defined formula and purity specification
Accurate stoichiometry, yield calculation, batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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